Fraxetin - 574-84-5

Fraxetin

Catalog Number: EVT-268763
CAS Number: 574-84-5
Molecular Formula: C10H8O5
Molecular Weight: 208.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fraxetin (7,8-dihydroxy-6-methoxycoumarin) is a natural coumarin derivative primarily found in the bark of the ash tree (Fraxinus spp.), particularly Fraxinus rhynchophylla Hance. [, ] It is also present in other plants like Cortex Fraxini and Jatropha podagrica. [, ] Fraxetin is a significant bioactive compound attracting considerable attention for its various pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. [, ] It exhibits potential in treating various ailments, including cancer, diabetes, and neurodegenerative diseases. [] Notably, fraxetin plays a crucial role in iron mobilization in plants, particularly in alkaline soil conditions, where it forms complexes with iron for uptake. [, ]

Esculetin

  • Compound Description: Esculetin (6,7-dihydroxycoumarin) is a coumarin derivative found in various plants. It acts as a precursor to fraxetin in the enzymatic biosynthetic pathway. Esculetin exhibits antioxidant, anti-inflammatory, and anticancer properties.
  • Relevance: Esculetin is structurally similar to fraxetin, lacking only the methoxy group at the C-6 position. This structural similarity often translates to similar biological activities, although fraxetin generally shows greater potency.

Fraxin

  • Compound Description: Fraxin (7-hydroxy-6-methoxy-8-(β-d-glucopyranosyloxy)coumarin) is a naturally occurring glycoside of fraxetin. It is found in various plant species and exhibits antioxidant and anti-inflammatory activities.
  • Relevance: Fraxin is a glycoside of fraxetin, meaning it contains a sugar molecule (β-d-glucopyranose) attached to the fraxetin structure. This glycosylation can affect the compound's solubility, absorption, and metabolism compared to fraxetin.

Dimethylfraxetin

  • Compound Description: Dimethylfraxetin (6,8-dimethoxy-7-hydroxycoumarin) is a methylated derivative of fraxetin. It possesses antioxidant activity.
  • Relevance: Dimethylfraxetin differs from fraxetin by the presence of two methoxy groups, replacing the hydroxyl groups at positions 6 and 8. This structural modification can impact its biological activity and pharmacokinetic properties compared to fraxetin.

Scopoletin

  • Compound Description: Scopoletin (7-hydroxy-6-methoxycoumarin) is a coumarin derivative found in plants. It serves as a precursor to fraxetin in the biosynthetic pathway and exhibits antioxidant, anti-inflammatory, and anti-proliferative activities. ,
  • Relevance: Scopoletin is structurally similar to fraxetin, lacking only a hydroxyl group at the C-8 position. This minor structural difference results in distinct chemical properties and biological activities.

6,7,8-Trihydroxycoumarin

  • Compound Description: 6,7,8-Trihydroxycoumarin is a hydroxylated derivative of fraxetin.
  • Relevance: 6,7,8-Trihydroxycoumarin represents a metabolite of fraxetin in rats, formed through demethylation. This metabolic transformation highlights the potential for structural modifications to occur in vivo, potentially altering the compound's activity.

Fraxetin-7-O-Sulfate

  • Relevance: This compound represents a metabolite of fraxin in rats, formed through hydrolysis of the sugar moiety and subsequent sulfation. This highlights the potential for fraxetin and its derivatives to undergo phase II metabolism.

Fraxetin-7-O-β-glucuronide

  • Relevance: Similar to fraxetin-7-O-sulfate, this metabolite underscores the metabolic conversion of fraxetin through conjugation reactions. ,

Fraxidin

  • Relevance: Identified as a product of fraxin metabolism in the rat liver, fraxidin demonstrates the potential for methylation as a metabolic pathway for fraxetin and its derivatives.

Sideretin

  • Compound Description: Sideretin is a coumarin derivative produced in Arabidopsis thaliana, particularly under iron deficiency. It is synthesized from fraxetin through a series of enzymatic reactions.
  • Relevance: Sideretin plays a crucial role in iron acquisition in plants, particularly in acidic conditions, by reducing Fe(III) to Fe(II) for root uptake. This highlights the diverse biological functions of coumarins and their derivatives beyond their antioxidant and anti-inflammatory properties.

Cleomiscosins A, B, C, and D

  • Compound Description: Cleomiscosins A, B, C, and D are coumarinolignans identified in Arabidopsis thaliana roots and exudates, particularly under iron deficiency at high pH. They are structurally more complex than simple coumarins, incorporating both coumarin and lignin moieties.
  • Relevance: These compounds are co-secreted with fraxetin in response to iron deficiency. Although their precise role in iron acquisition remains unclear, they may contribute to iron mobilization or act as signaling molecules in the plant-microbe interactions involved in iron uptake.
Synthesis Analysis

Fraxetin can be synthesized through several biosynthetic pathways. The primary methods include:

  1. From Scopoletin: The most direct route involves the hydroxylation of scopoletin at the C8 position, facilitated by the enzyme scopoletin 8-hydroxylase. In engineered Escherichia coli, this pathway has been optimized to yield significant amounts of fraxetin .
  2. From Esculetin: Esculetin can be converted to scopoletin through O-methylation, followed by hydroxylation to produce fraxetin .
  3. From Ferulic Acid: This pathway requires multiple enzymatic steps involving feruloyl CoA 6′-hydroxylase and 4-coumaric acid CoA ligase to eventually produce scopoletin, which is then converted to fraxetin .

In laboratory settings, E. coli strains have been genetically modified to enhance fraxetin production from these substrates, achieving yields of up to 84.8 μM from scopoletin under optimal conditions .

Molecular Structure Analysis

Fraxetin's molecular structure can be depicted as follows:

  • Chemical Formula: C10_{10}H10_{10}O5_{5}
  • Molecular Weight: Approximately 210.19 g/mol
  • Functional Groups: The structure features two hydroxyl groups (–OH) and a methoxy group (–OCH3_3), contributing to its reactivity and biological activity.

The presence of these functional groups allows fraxetin to participate in various chemical reactions and interact with biological targets effectively .

Chemical Reactions Analysis

Fraxetin participates in several notable chemical reactions:

  1. Hydroxylation Reactions: As a coumarin derivative, fraxetin can undergo further hydroxylation reactions that may modify its biological activity.
  2. Reactions with Nucleic Acids: Studies have shown that fraxetin interacts with DNA and RNA, inhibiting their synthesis by affecting topoisomerase activity—an essential enzyme for DNA replication and transcription .
  3. Antibacterial Activity: Fraxetin has been demonstrated to disrupt protein synthesis in bacteria such as Staphylococcus aureus, reducing soluble protein levels significantly .

These interactions highlight fraxetin's potential as a therapeutic agent against bacterial infections.

Mechanism of Action

Fraxetin's mechanism of action primarily involves its effects on nucleic acid and protein synthesis:

  • Inhibition of Topoisomerases: Fraxetin inhibits both topoisomerase I and II activities, leading to disruptions in DNA replication and repair mechanisms .
  • Impact on Protein Synthesis: It significantly reduces protein synthesis by affecting ribosomal function and inhibiting gene expression associated with bacterial growth .

Additionally, fraxetin exhibits iron-chelating properties, which enhance its role in iron homeostasis within plants and potentially contribute to its pharmacological effects in humans .

Physical and Chemical Properties Analysis

Fraxetin possesses distinct physical and chemical properties:

  • Solubility: It is poorly soluble in water but soluble in organic solvents like ethanol and methanol.
  • Melting Point: Fraxetin has a melting point around 180-182 °C.
  • UV Absorption: The compound exhibits characteristic UV absorption maxima that can be utilized for analytical purposes.

These properties are crucial for understanding its bioavailability and therapeutic applications .

Applications

Fraxetin has a wide range of scientific applications:

  1. Pharmacological Uses: Its anticancer properties are attributed to its ability to inhibit cell proliferation and induce apoptosis through various signaling pathways such as Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and nuclear factor kappa B (NF-κB) pathways .
  2. Antimicrobial Agent: Due to its antibacterial properties, fraxetin is being explored as a potential treatment for infections caused by resistant bacterial strains .
  3. Neuroprotective Effects: Research indicates that fraxetin may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies .
  4. Iron Homeostasis Regulation: In plants, fraxetin plays a critical role in iron acquisition by enhancing the solubility of iron in alkaline soils, thus supporting plant growth under nutrient-deficient conditions .
Introduction to Fraxetin in Modern Pharmacological Research

Natural Occurrence and Traditional Ethnopharmacological Significance

Fraxetin occurs naturally as a secondary metabolite primarily within specific plant species, notably trees and shrubs belonging to the Oleaceae family. It is a characteristic constituent found in the bark, leaves, and seeds of several Fraxinus species, including Fraxinus rhynchophylla, Fraxinus hupehensis, Fraxinus chinensis, and Fraxinus bungeana [3] [6] [9]. Within these plants, fraxetin often coexists with related coumarins such as fraxin (its glucoside derivative), esculetin, and esculin, forming a complex phytochemical profile contributing to the overall medicinal properties of the source material [3] [6]. The isolation of fraxetin from Datura stramonium seeds further indicates its presence beyond the Oleaceae family, suggesting a potentially broader, though less documented, botanical distribution [9].

Table 1: Primary Botanical Sources of Fraxetin and Traditional Applications

Plant SourceCommon Name/PreparationTraditional Medicinal UsesKey Coumarin Constituents
Fraxinus rhynchophyllaCortex Fraxini (Qinpi)Treatment of dysentery, conjunctivitis, bacterial infections, inflammation, hyperuricemiaFraxetin, Fraxin, Esculetin, Aesculin
Fraxinus hupehensisChinese Ash BarkAntipyretic, anti-inflammatory, detoxification (Traditional Chinese Medicine)Fraxetin, Fraxin, Esculetin, Cichoriin
Fraxinus chinensisChinese AshTreatment of arthritis, pain, fever, inflammationFraxetin, Esculetin
Fraxinus bungeanaBunge's AshAnti-dysenteric, analgesic, anti-inflammatoryFraxetin
Datura stramonium (Seeds)Jimsonweed/ThornappleLimited documented traditional use specifically for seeds; whole plant used for asthma, painFraxetin, Scopolamine, Atropine

Traditionally, extracts rich in fraxetin, particularly those derived from Fraxinus bark (known as Cortex Fraxini or Qinpi in Traditional Chinese Medicine - TCM), have been employed for centuries across East Asia for treating inflammatory conditions, bacterial infections (notably dysentery), gout (hyperuricemia), ocular disorders like conjunctivitis, and gastrointestinal ailments [2] [6]. The anti-dysenteric applications of Fraxinus bungeana, specifically attributed in part to fraxetin, are well-documented in historical and modern ethnopharmacological contexts [2]. These traditional uses stemmed from empirical observations of efficacy and were later corroborated, to some extent, by scientific findings revealing the compound's inherent antibacterial, anti-inflammatory, and antioxidant properties [3] [6]. The persistence of these applications underscores the functional validity often embedded within traditional knowledge systems, providing a crucial starting point for modern pharmacological exploration. The transition from crude extracts to isolated fraxetin represents a significant step in understanding the specific chemical entities responsible for the observed bioactivities of these traditional remedies.

Historical Evolution of Fraxetin as a Research Focus in Phytochemistry

The scientific journey of fraxetin began with its chemical identification and isolation from plant sources. Early phytochemical studies focused primarily on characterizing the constituents of medicinal plants like the Fraxinus species, leading to the identification of fraxetin as a distinct compound alongside fraxin, esculetin, and others [9]. Initial research, spanning the mid-to-late 20th century, centered on basic analytical characterization, understanding its biosynthetic pathways within plants, and preliminary screening for broad biological activities like antimicrobial effects [3] [8].

A significant shift occurred with advances in molecular biology and cell culture techniques in the late 20th and early 21st centuries. Researchers moved beyond simple bioactivity screens to investigate fraxetin's mechanisms of action at the cellular and molecular levels. Seminal work involved elucidating its potent antioxidant properties, particularly its ability to scavenge free radicals and modulate cellular redox signaling pathways [6] [9]. This period also saw the initial exploration of its anti-inflammatory potential, investigating effects on cytokine production and inflammatory enzyme inhibition [6].

The past decade has witnessed an exponential growth in fraxetin research, driven largely by its promising anti-cancer properties. Landmark studies demonstrated that fraxetin could effectively inhibit proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines and preclinical models [2] [4] [6]. Particularly noteworthy was the discovery of its potent inhibition of STAT3 signaling, a critical oncogenic pathway, in pancreatic ductal adenocarcinoma (PDA) models. This research showed fraxetin binds the STAT3 SH2 domain, preventing dimerization and activation, thereby suppressing downstream pathways involved in proliferation, survival, angiogenesis, and metastasis [2]. Similar pro-apoptotic and cell cycle arrest (G0/G1 phase) effects were documented in models of acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and hepatocellular carcinoma, often involving modulation of key regulators like AKT, SRC, EGFR, cyclin D1, CDK4/6, p53, p21, and p27 [4] [6].

Concurrently, research expanded into other therapeutic areas. Studies revealed fraxetin's neuroprotective effects, demonstrating its ability to mitigate chronic unpredictable stress (CUS)-induced behavioral deficits (anxiety, depression, cognitive impairment) in mice. This was linked to normalization of dysregulated HPA axis activity (reducing elevated corticosterone) and restoration of monoamine neurotransmitter levels (serotonin, dopamine, noradrenaline) in key brain regions like the frontal cortex, hippocampus, and striatum [7]. Its antifungal activity against phytopathogens like Bipolaris maydis and Alternaria solani, sometimes surpassing the efficacy of standard fungicides like Carbendazim, highlighted potential agricultural applications [3].

The development of biosynthetic strategies using engineered microorganisms like Escherichia coli marked another significant advancement. Researchers successfully reconstituted fraxetin biosynthesis from different precursors (ferulic acid, esculetin, scopoletin), achieving yields up to 84.8 µM from 100 µM scopoletin using scopoletin 8-hydroxylase (S8H), providing a sustainable alternative to plant extraction [1].

Table 2: Key Milestones in Fraxetin Pharmacological Research Evolution

EraPrimary Research FocusKey Findings/AdvancementsSignificance
Mid-Late 20th CIsolation & Basic CharacterizationIdentification from Fraxinus spp., Datura stramonium seeds; Basic structure elucidation; Preliminary antimicrobial screening.Established fraxetin as a distinct natural product entity.
1990s-2000sAntioxidant & Anti-inflammatory Mech.Demonstrated potent free radical scavenging; Modulation of redox-sensitive pathways; Inhibition of pro-inflammatory cytokines (e.g., TNF-α) and enzymes.Provided mechanistic basis for traditional anti-inflammatory/antioxidant uses.
2010s-PresentAnticancer Mechanisms (STAT3 etc.)Inhibition of STAT3 phosphorylation/dimerization (Pancreatic Ca); Induction of mitochondrial apoptosis; Cell cycle arrest (G0/G1) via Cyclin D1/CDK4/6 downregulation; Modulation of PI3K/AKT, focal adhesion pathways (AML).Revealed molecular targets underpinning potent antitumor efficacy in diverse models. Established fraxetin as a promising oncology lead.
2010s-PresentNeuropharmacology (CUS Model)Attenuation of anxiety/depression-like behaviors; Reversal of CUS-induced serotonin/dopamine depletion in cortex/striatum/hippocampus; Reduction of serum corticosterone.Suggested therapeutic potential for stress-related neuropsychiatric disorders (anxiety, depression).
2010s-PresentBiosynthetic ProductionEngineered E. coli strains expressing S8H; Optimized conversion from scopoletin (84.8%), esculetin (41.4%), ferulic acid (33.3%).Enabled sustainable, scalable production overcoming plant sourcing limitations.
2010s-PresentAgricultural Antifungal ActivitySignificant inhibition of Bipolaris maydis (EC50 0.31 mmol/L), Alternaria solani (EC50 0.40 mmol/L); Outperformed Carbendazim against some pathogens.Highlighted potential as a natural fungicide.

Current Knowledge Gaps and Research Imperatives

Despite substantial progress, several critical knowledge gaps impede the translational development of fraxetin into clinical applications and limit a comprehensive understanding of its pharmacological potential.

  • Deficient Understanding of Systemic Pharmacokinetics and Metabolism: While the binding interactions of fraxetin with human serum albumin (HSA), its primary transport protein in blood, have been characterized (primarily at Sudlow's site I, driven by hydrogen bonding and hydrophobic forces) [5], a complete systemic pharmacokinetic profile in mammalian systems is lacking. Key parameters such as oral bioavailability, tissue distribution patterns, metabolic pathways (phase I and II metabolism), major metabolites, and elimination half-life remain poorly characterized. Research suggests potential bioavailability challenges, as related coumarins like esculin exhibit very low oral bioavailability (0.62%), while esculetin shows moderate levels (~19%) [6]. Whether fraxetin undergoes significant first-pass metabolism, the identity of its bioactive metabolites (if any), and its ability to cross critical biological barriers like the blood-brain barrier (BBB) in therapeutically relevant concentrations require rigorous investigation using advanced analytical techniques (e.g., LC-MS/MS based pharmacokinetic studies in relevant animal models and eventually humans). The impact of glycosylation (as in fraxin) versus the aglycone form (fraxetin) on absorption and metabolism is another unexplored area with significant implications for bioavailability.

  • Insufficient Depth in Molecular Target Identification and Validation: Although several putative molecular targets have been implicated (STAT3, AKT, SRC, EGFR, Ref-1), the precise direct binding targets and the hierarchy of interactions initiating fraxetin's diverse effects are often not fully elucidated. Most studies infer target modulation based on downstream effects or docking studies [2] [4] [6]. Comprehensive target deconvolution strategies—such as chemical proteomics (e.g., affinity chromatography coupled with mass spectrometry), cellular thermal shift assays (CETSA), or drug affinity responsive target stability (DARTS)—are needed to identify direct binding partners with high confidence. Furthermore, validation of target engagement in physiologically relevant disease models using techniques like target-specific knockdown/knockout combined with fraxetin treatment is crucial to establish causal links between target binding and phenotypic effects. Understanding potential off-target effects is also essential for safety assessment.

  • Lack of Robust In Vivo Efficacy Data Across Disease Models: Preclinical evidence, particularly for complex diseases like cancer and neurological disorders, suffers from limited in vivo validation. While promising cellular effects are well-documented [2] [4] [6], studies employing orthotopic tumor models, genetically engineered mouse models (GEMMs) of cancer, or chronic stress models with longer treatment durations and comprehensive behavioral and biochemical analyses are scarce. Demonstrating efficacy in models that more faithfully recapitulate human disease pathophysiology is a critical next step. This includes evaluating fraxetin in combination therapies (e.g., with gemcitabine in pancreatic cancer [2] or standard chemotherapeutics in AML [4]) to assess synergistic potential and overcome potential resistance. For neurological indications, chronic dosing studies evaluating long-term behavioral effects and neuroplasticity markers beyond acute interventions [7] are needed.

  • Inadequate Exploration of Structure-Activity Relationships (SAR) and Analogue Development: Research exploring the systematic modification of the fraxetin core structure to optimize potency, selectivity, and pharmacokinetic properties is minimal. Key questions remain unanswered: How does variation in methoxy vs. hydroxy group positioning (e.g., comparing esculetin, fraxetin, scopoletin) impact specific activities? Can substitutions on the coumarin ring enhance target affinity or metabolic stability? Would prodrug strategies improve oral bioavailability? Generating focused libraries of synthetic analogues based on fraxetin and conducting rigorous SAR studies across different biological endpoints (e.g., anticancer, anti-inflammatory, neuroprotective) are imperative for rational drug design. This gap presents a significant opportunity for medicinal chemistry optimization to overcome potential limitations of the natural product.

  • Unresolved Questions Regarding Mechanism Diversity Across Cell/Tissue Types: The context-dependence of fraxetin's mechanisms requires deeper investigation. For instance, while STAT3 inhibition is prominent in pancreatic cancer [2], other pathways (PI3K/AKT, focal adhesion) dominate in AML [4]. What determines this tissue-specific pathway activation? Does fraxetin exert differential effects on cancer cells versus normal cells beyond general cytotoxicity assays? Understanding its impact on the tumor microenvironment (e.g., immune cells, fibroblasts) is virtually unexplored. Similarly, in the brain, the relative contribution of monoaminergic modulation versus HPA axis regulation versus direct neuroprotective/anti-inflammatory effects in different brain regions to its overall behavioral efficacy needs clarification [7]. Resolving these context-specific mechanisms is vital for predicting therapeutic outcomes and potential side effects.

Table 3: Key Research Gaps and Proposed Approaches for Fraxetin Investigation

Research Gap CategorySpecific Unanswered Questions/NeedsRecommended Research Approaches
Pharmacokinetics & MetabolismOral bioavailability? Major metabolic pathways/metabolites? Tissue distribution? BBB penetration?LC-MS/MS PK studies (rodents/non-rodents); Radiolabeled tissue distribution; In vitro metabolism (microsomes/hepatocytes); BBB models.
Molecular Target EngagementDirect binding targets? Hierarchy of interactions? Off-targets? Target engagement in vivo?Chemical proteomics (Afinity-MS); CETSA; DARTS; SPR/BLI binding assays; CRISPR-Cas9 KO + phenotypic rescue; In vivo PET imaging (if feasible).
In Vivo Efficacy & TranslationEfficacy in advanced/orthotopic/GEMM models? Chronic disease model efficacy? Synergy with standard care?Orthotopic/GEMM cancer studies; Chronic CUS/neurodegeneration models; Combo therapy trials (e.g., + Gemcitabine); Toxicity profiling.
SAR & Analogue DevelopmentImpact of specific structural modifications? Optimal scaffolds for specific indications? Prodrug potential?Design/synthesis of analogue libraries; Systematic in vitro/in vivo screening across multiple assays; Prodrug synthesis & PK evaluation.
Context-Specific MechanismsDeterminants of tissue-specific pathway modulation? Effects on tumor microenvironment? Cell-type specific responses?Cell-type selective knockdown/omics; Co-culture models (e.g., cancer + immune cells); Spatial transcriptomics/proteomics in treated tissues.

Addressing these research imperatives requires a concerted multidisciplinary effort, integrating advanced techniques in pharmacology, medicinal chemistry, molecular biology, pharmaceutics, and systems biology. Filling these gaps is essential not only to validate the considerable therapeutic promise suggested by existing fraxetin research but also to translate this natural compound or its optimized derivatives into tangible clinical benefits for various challenging diseases.

Properties

CAS Number

574-84-5

Product Name

Fraxetin

IUPAC Name

7,8-dihydroxy-6-methoxychromen-2-one

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

InChI

InChI=1S/C10H8O5/c1-14-6-4-5-2-3-7(11)15-10(5)9(13)8(6)12/h2-4,12-13H,1H3

InChI Key

HAVWRBANWNTOJX-UHFFFAOYSA-N

SMILES

O=C1C=CC2=C(O1)C(O)=C(O)C(OC)=C2

Solubility

Soluble in DMSO.

Synonyms

6-methoxy-7,8-dihydroxycoumarin
fraxetin

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.